molecular formula C16H25NO4S B2704033 4-(tert-butyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1351608-15-5

4-(tert-butyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2704033
CAS RN: 1351608-15-5
M. Wt: 327.44
InChI Key: NHJKCLKWQMNZRI-UHFFFAOYSA-N
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Description

The compound “4-(tert-butyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” appears to contain several functional groups including a tert-butyl group, a benzenesulfonamide group, and a tetrahydropyran group with a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The benzenesulfonamide group would likely contribute to the compound’s polarity, while the tert-butyl group would likely make the compound more hydrophobic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a hydroxyl group could potentially make the compound capable of forming hydrogen bonds, which could influence its solubility in different solvents .

Scientific Research Applications

Catalytic Applications and Stability

Sulfonamide-substituted iron phthalocyanines, incorporating 4-tert-butylbenzenesulfonamide, demonstrate remarkable stability under oxidative conditions. These compounds are crucial for designing potential oxidation catalysts, showing efficacy in the oxidation of olefins like cyclohexene and styrene, leading to significant products such as allylic ketones and benzaldehyde, respectively (Umit Işci et al., 2014).

Bioactivity and Antimicrobial Properties

Sulfonamide derivatives have been explored for their cytotoxicity and tumor specificity. Certain derivatives exhibit promising cytotoxic activities, crucial for anti-tumor studies, and potent inhibition of carbonic anhydrase enzymes, highlighting their therapeutic potential (H. Gul et al., 2016). Furthermore, the synthesis and bioevaluation of new sulfonamides have identified compounds with significant cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes, suggesting their applicability in further pharmaceutical research (H. Gul et al., 2017).

Chemical Nucleases and Metal Complexation

Sulfonamides derived from 2-picolylamine, including modifications with tert-butyl groups, form complexes with Cu(II) salts. These complexes exhibit potential as chemical nucleases, catalyzing reactions in the presence of ascorbate/H2O2. The generation of reactive oxygen species indicates their utility in biochemical applications (B. Macías et al., 2006).

Synthesis and Structural Insights

The synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide showcases the extensive π–π interactions and the potential for hydrogen bonding, reflecting on the compound's stability and reactivity. Such structural characteristics are vital for understanding the compound's interactions in various chemical and biological contexts (K. Balu & R. Gopalan, 2013).

properties

IUPAC Name

4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-15(2,3)13-4-6-14(7-5-13)22(19,20)17-12-16(18)8-10-21-11-9-16/h4-7,17-18H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJKCLKWQMNZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

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